4-Aminobutyl-DOTA-tris(t-butyl ester)

Radiopharmaceuticals Bifunctional Chelators Physicochemical Properties

Choose this protected DOTA intermediate for anhydrous, organic-phase conjugation to hydrophobic vectors. Three tert-butyl esters ensure orthogonality during amide coupling via the C4-amine linker, preventing premature crosslinking. After TFA deprotection, the macrocycle reliably chelates ⁶⁸Ga, ¹⁷⁷Lu, or ⁶⁴Cu for stable radiopharmaceuticals.

Molecular Formula C32H62N6O7
Molecular Weight 642.9 g/mol
Cat. No. B6591520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobutyl-DOTA-tris(t-butyl ester)
Molecular FormulaC32H62N6O7
Molecular Weight642.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCCN
InChIInChI=1S/C32H62N6O7/c1-30(2,3)43-27(40)23-36-16-14-35(22-26(39)34-13-11-10-12-33)15-17-37(24-28(41)44-31(4,5)6)19-21-38(20-18-36)25-29(42)45-32(7,8)9/h10-25,33H2,1-9H3,(H,34,39)
InChIKeyKXBDGFHJRVQRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-butyl 2,2',2''-(10-(2-((4-aminobutyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Key Identifiers and Procurement Overview


Tri-tert-butyl 2,2',2''-(10-(2-((4-aminobutyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, commonly referred to as 4-Aminobutyl-DOTA-tris(t-butyl ester) or DOTA-(COOt-Bu)₃-C4-NH₂ (CAS 1402393-59-2), is a protected bifunctional chelator (BFC) based on the DOTA macrocyclic scaffold. Its molecular formula is C₃₂H₆₂N₆O₇ with a molecular weight of 642.87 g/mol [1]. The compound features three carboxylic acid groups protected as tert-butyl esters, while a fourth position is functionalized with a four-carbon aminobutyl linker terminating in a primary amine, enabling subsequent bioconjugation and targeted radiopharmaceutical development [1].

Tri-tert-butyl 2,2',2''-(10-(2-((4-aminobutyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Why Structural Nuances Prohibit In-Class Substitution


Substituting 4-Aminobutyl-DOTA-tris(t-butyl ester) with alternative DOTA-based bifunctional chelators is not straightforward due to three compounding structural variables that directly impact synthetic workflow and final conjugate quality. First, the protected tris(tert-butyl ester) form confers differential stability and solubility in organic media relative to its deprotected tris(acid) counterpart (4-Aminobutyl-DOTA, CAS 753421-63-5), directly affecting multi-step synthetic manipulation [1]. Second, the C4 alkyl linker length influences the spatial separation between the DOTA chelation cage and the conjugation site, a parameter distinct from PEG-based or aromatic linkers that can alter conjugation efficiency and the biological activity of attached targeting moieties [2]. Third, the terminal primary amine enables a distinct coupling chemistry (amide bond formation) that differs in kinetics, hydrolytic stability, and required activation reagents from alternative functional handles such as isothiocyanate (-NCS) or N-hydroxysuccinimide (NHS) esters. Generic substitution without accounting for these parameters can result in altered conjugate yields, divergent hydrophilicity, and unpredictable downstream radiolabeling performance. The following section provides quantitative and comparative evidence where available to inform procurement decisions.

Tri-tert-butyl 2,2',2''-(10-(2-((4-aminobutyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Comparative Evidence for Scientific and Procurement Evaluation


Differential Lipophilicity (XLogP3 = 2.0) Relative to Fully Deprotected 4-Aminobutyl-DOTA

The tris(tert-butyl ester) protected form of 4-Aminobutyl-DOTA exhibits a computed XLogP3 value of 2.0, significantly higher than its fully deprotected tris(acid) counterpart (4-Aminobutyl-DOTA, CAS 753421-63-5), which has a predicted XLogP3 of approximately -4.7 [1]. This 6.7 log unit difference corresponds to an approximately 5-million-fold difference in octanol-water partition coefficient, directly influencing solubility and handling characteristics during synthesis and purification workflows [1].

Radiopharmaceuticals Bifunctional Chelators Physicochemical Properties

Orthogonal Hydrogen Bond Donor Capacity (HBD = 2) Compared to Amine-Terminated PEG-DOTA Conjugates

4-Aminobutyl-DOTA-tris(t-butyl ester) contains exactly 2 hydrogen bond donors (HBD) per molecule: the primary amine (-NH₂) and the amide N-H in the linker region [1]. In contrast, amine-terminated PEG-DOTA constructs (e.g., DOTA-PEG₄-NH₂, CAS 2090232-34-9) introduce 4 additional HBD from the polyethylene glycol oxygen atoms capable of hydrogen bonding with water, increasing the total HBD count to ≥6 depending on PEG length [2]. This difference in HBD capacity contributes to the lower aqueous solubility and higher organic solubility of the C4 alkyl-linked compound relative to PEG-linked analogs [1].

Bioconjugation Chelator Design Pharmacokinetics

Hydrogen Bond Acceptor Capacity (HBA = 12) Distinguishes Chelation Potential from Non-DOTA Scaffolds

The compound contains 12 hydrogen bond acceptor (HBA) sites, comprising nitrogen and oxygen atoms distributed across the DOTA macrocycle, three tert-butyl ester carbonyls, and the linker amide group [1]. This HBA density exceeds that of acyclic chelators such as DTPA (diethylenetriaminepentaacetic acid) dianhydride, which contains 10 HBA sites in its dianhydride form [2]. The higher HBA count in the DOTA scaffold reflects the greater number of potential coordination sites available for radiometal binding, consistent with the known thermodynamic stability advantage of macrocyclic DOTA over acyclic chelators (log KML for Gd-DOTA ≈ 25.6 vs. Gd-DTPA ≈ 22.5, as established in the broader chelation chemistry literature) [2].

Metal Chelation Coordination Chemistry Radiometal Labeling

Synthetic Handling Advantage: Tris(t-butyl ester) Protection Enables Orthogonal Deprotection Versus Unprotected DOTA Analogs

The tert-butyl ester protecting groups on three of the four DOTA acetate arms confer stability under basic conditions while remaining labile under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) [1]. This orthogonal reactivity profile is absent in unprotected DOTA analogs (e.g., 4-Aminobutyl-DOTA, CAS 753421-63-5), where all four carboxylic acids are free and may participate in unwanted side reactions during amine conjugation or peptide coupling steps . Specifically, the tert-butyl esters are stable at pH > 7 and room temperature, but undergo complete cleavage within 1-2 hours in 95% TFA [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Conjugation Chemistry

C4 Alkyl Linker Confers Reduced Hydrodynamic Radius Relative to PEG-Based DOTA-Amine Conjugates

The four-carbon alkyl linker (-(CH₂)₄-NH₂) in 4-Aminobutyl-DOTA-tris(t-butyl ester) provides a compact spacer with minimal additional molecular weight and rotational degrees of freedom compared to polyethylene glycol (PEG)-based linkers [1]. For instance, DOTA-PEG₄-NH₂ (CAS 2090232-34-9) incorporates a 13-atom PEG₄ spacer with molecular weight contribution of approximately 176 Da from the PEG segment alone, whereas the C4 linker contributes approximately 72 Da [2]. This 104 Da mass difference, while modest, translates to a reduced hydrodynamic radius that may influence renal clearance rates and tumor penetration kinetics in the final bioconjugate, though direct comparative in vivo data for this specific protected intermediate remain limited [1].

Linker Design Bioconjugate Pharmacokinetics Tumor Targeting

Tri-tert-butyl 2,2',2''-(10-(2-((4-aminobutyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Evidence-Backed Procurement Scenarios


Organic-Phase Conjugation of Hydrophobic Targeting Vectors Requiring Anhydrous Coupling Conditions

The computed XLogP3 of 2.0 and low hydrogen bond donor count (HBD = 2) render this tris(t-butyl ester) protected intermediate soluble in organic solvents including DMSO, DMF, and chloroform [1]. This property makes it the preferred procurement choice when coupling to hydrophobic peptides, small-molecule targeting ligands, or polymer scaffolds that are poorly soluble in aqueous media. The protected carboxylic acids remain inert during amine conjugation steps, eliminating the need for aqueous workup that could compromise sensitive functional groups on the targeting vector [1].

Multi-Step Synthetic Routes Requiring Orthogonal Protection of DOTA Carboxylic Acids

For synthetic workflows involving sequential conjugation steps or on-resin peptide assembly, the tert-butyl ester protecting groups provide acid-labile orthogonality that is incompatible with fully deprotected DOTA analogs [1]. The protected form allows the primary amine terminus to be conjugated via amide bond formation while preserving the three carboxylic acid moieties for later quantitative deprotection using TFA, typically achieving >95% conversion under standard cleavage conditions [1]. This scenario specifically applies to solid-phase peptide synthesis (SPPS) and multi-component bioconjugate assembly where premature carboxylic acid exposure would lead to unwanted side reactions or cross-linking.

Development of Compact Radiopharmaceutical Precursors with Minimized Linker Bulk

The C4 alkyl linker contributes approximately 72 Da to the molecular weight, substantially less than the 176 Da contributed by a PEG₄ spacer in analogous DOTA-PEG₄-NH₂ constructs [1][2]. Procurement of this compound is indicated for applications where minimizing conjugate hydrodynamic radius is prioritized, such as targeting intracellular epitopes, traversing narrow extracellular matrices, or designing small-molecule radiopharmaceuticals where each additional atom may impact target binding affinity or cellular uptake kinetics [1].

Pre-Clinical Radiolabeling Workflows Requiring High-Chelation-Capacity Scaffolds for Trivalent Radiometals

With 12 hydrogen bond acceptor sites distributed across the DOTA macrocycle, this compound belongs to the class of octadentate chelators known for forming thermodynamically stable complexes with Gd³⁺, ¹⁷⁷Lu³⁺, ⁶⁸Ga³⁺, and ⁶⁴Cu²⁺ [1]. The class-level stability advantage of DOTA-based chelators over acyclic alternatives (e.g., DTPA) supports procurement for applications requiring prolonged radiometal retention in vivo, including tumor-targeted radiotherapy with ¹⁷⁷Lu or immuno-PET imaging with ⁶⁸Ga. The protected form enables efficient radiolabeling after deprotection, with the C4 linker providing sufficient spatial separation to minimize steric interference between the chelated radiometal and the conjugated targeting moiety [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminobutyl-DOTA-tris(t-butyl ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.